molecular formula C12H17NO B1395488 3-(3-Isopropylphenoxy)azetidine CAS No. 1219982-18-9

3-(3-Isopropylphenoxy)azetidine

Cat. No. B1395488
CAS RN: 1219982-18-9
M. Wt: 191.27 g/mol
InChI Key: MCDJBUDADKOVGP-UHFFFAOYSA-N
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Description

3-(3-Isopropylphenoxy)azetidine is a chemical compound with the formula C₁₂H₁₇NO . It is supplied by Matrix Scientific and is classified as an irritant .


Synthesis Analysis

Azetidines, including 3-(3-Isopropylphenoxy)azetidine, can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of 3-(3-Isopropylphenoxy)azetidine consists of a four-membered azetidine ring with an isopropylphenoxy group attached . The molecular formula is C₁₂H₁₇NO .


Chemical Reactions Analysis

Azetidines, such as 3-(3-Isopropylphenoxy)azetidine, are known for their unique reactivity, which is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Safety and Hazards

3-(3-Isopropylphenoxy)azetidine is classified as an irritant . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Azetidines, including 3-(3-Isopropylphenoxy)azetidine, have been the focus of recent advances in organic synthesis and medicinal chemistry . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines, highlighting recent improvements and new reaction protocols . This suggests that azetidines will continue to be a significant area of research in the future.

properties

IUPAC Name

3-(3-propan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)10-4-3-5-11(6-10)14-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDJBUDADKOVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Isopropylphenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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